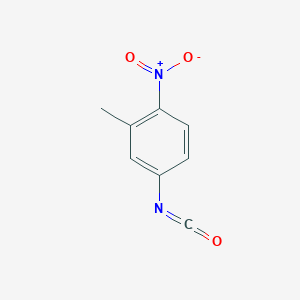

4-Isocianato-2-metil-1-nitrobenceno

Descripción general

Descripción

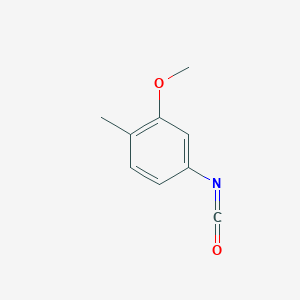

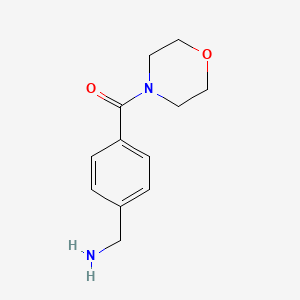

“4-Isocyanato-2-methyl-1-nitrobenzene”, also known as “2-isocyanato-1-methyl-4-nitrobenzene” or “TMXDI”, is a chemical compound widely used in various industries . It is a colorless to light yellow liquid with a pungent odor. The molecular formula is C8H6N2O3 .

Molecular Structure Analysis

The molecular weight of “4-Isocyanato-2-methyl-1-nitrobenzene” is 178.15 . The InChI code is 1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3 .Aplicaciones Científicas De Investigación

Investigación en Proteómica

En proteómica, 4-Isocianato-2-metil-1-nitrobenceno se utiliza como reactivo bioquímico. Su reactividad con proteínas y enzimas puede ayudar a comprender las estructuras y funciones de las proteínas .

Síntesis de Polímeros

Este compuesto juega un papel en la síntesis de poliuretanos. Reacciona con polioles para formar polímeros con aplicaciones que van desde espumas hasta adhesivos .

Síntesis Orgánica

Como isocianato de arilo, se utiliza en la síntesis de varios compuestos orgánicos. Su grupo nitro puede ser un precursor para posteriores transformaciones químicas, esenciales en la creación de moléculas complejas .

Ciencia de Materiales

En ciencia de materiales, This compound contribuye al desarrollo de nuevos materiales. Su incorporación a los materiales puede mejorar propiedades como la estabilidad térmica y la resistencia mecánica .

Química Analítica

Este químico sirve como material estándar o de referencia en métodos analíticos como HPLC y RMN, ayudando en la cuantificación e identificación de sustancias .

Bioquímica

En bioquímica, se utiliza en investigación centrada en vías metabólicas y reacciones bioquímicas, particularmente aquellas que involucran compuestos que contienen nitrógeno .

Ciencia Ambiental

La investigación sobre el impacto ambiental de los isocianatos incluye This compound. Ayuda a estudiar la degradación y persistencia de estos compuestos en los ecosistemas .

Química Agrícola

Puede estar involucrado en la síntesis de agroquímicos, donde su reactividad puede aprovecharse para producir pesticidas o herbicidas con mecanismos de acción específicos .

Safety and Hazards

The safety data sheet for “4-Isocyanato-2-methyl-1-nitrobenzene” indicates that it is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if inhaled and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 4-Isocyanato-2-methyl-1-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s isocyanate group can potentially interfere with various biochemical processes by reacting with biological molecules containing active hydrogen atoms .

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 6410° C and a predicted boiling point of 3050° C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Given its reactivity with compounds containing active hydrogen atoms, it may potentially cause modifications in cellular proteins and other biomolecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive substances can influence the action, efficacy, and stability of 4-Isocyanato-2-methyl-1-nitrobenzene. For instance, its reactivity with water and other compounds containing active hydrogen atoms may be influenced by these factors .

Análisis Bioquímico

Biochemical Properties

4-Isocyanato-2-methyl-1-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The isocyanate group in 4-Isocyanato-2-methyl-1-nitrobenzene is highly reactive and can form covalent bonds with nucleophilic groups such as amines and thiols present in proteins and enzymes. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. For instance, it can inhibit enzyme activity by covalently modifying the active site or other critical regions of the enzyme .

Cellular Effects

The effects of 4-Isocyanato-2-methyl-1-nitrobenzene on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, by covalently modifying signaling proteins, 4-Isocyanato-2-methyl-1-nitrobenzene can disrupt normal cell signaling, leading to altered cellular responses. Additionally, its interaction with transcription factors can affect gene expression, potentially leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Isocyanato-2-methyl-1-nitrobenzene exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic groups in proteins and enzymes, forming stable covalent bonds. This can result in enzyme inhibition or activation, depending on the site of modification. For example, modification of the active site of an enzyme can lead to its inhibition, while modification of regulatory sites can lead to activation. Additionally, 4-Isocyanato-2-methyl-1-nitrobenzene can influence gene expression by modifying transcription factors or other proteins involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isocyanato-2-methyl-1-nitrobenzene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Over time, 4-Isocyanato-2-methyl-1-nitrobenzene may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies in vitro and in vivo have shown that prolonged exposure to 4-Isocyanato-2-methyl-1-nitrobenzene can result in sustained modifications of proteins and enzymes, potentially leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of 4-Isocyanato-2-methyl-1-nitrobenzene vary with different dosages in animal models. At low doses, this compound may cause subtle changes in protein and enzyme function, while at higher doses, it can lead to significant alterations in cellular processes. High doses of 4-Isocyanato-2-methyl-1-nitrobenzene can be toxic, leading to adverse effects such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .

Metabolic Pathways

4-Isocyanato-2-methyl-1-nitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Isocyanato-2-methyl-1-nitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. For example, binding to transport proteins can facilitate the movement of 4-Isocyanato-2-methyl-1-nitrobenzene across cell membranes, while interactions with intracellular binding proteins can affect its distribution within the cell .

Subcellular Localization

The subcellular localization of 4-Isocyanato-2-methyl-1-nitrobenzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its location within the cell. For instance, localization to the nucleus can allow 4-Isocyanato-2-methyl-1-nitrobenzene to interact with transcription factors and influence gene expression, while localization to the cytoplasm can affect metabolic enzymes and cellular metabolism .

Propiedades

IUPAC Name |

4-isocyanato-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-4-7(9-5-11)2-3-8(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMUBUDCZMYIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585487 | |

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56021-25-1 | |

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)